Benzoic acid, 5-amino-2-butoxy-

Description

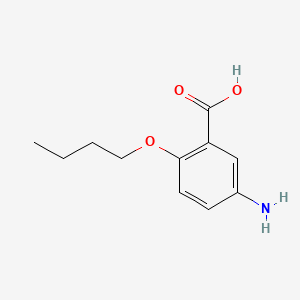

Structure

2D Structure

3D Structure

Properties

CAS No. |

13737-90-1 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-amino-2-butoxybenzoic acid |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |

InChI Key |

FOHJNOOCTRAVRJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)N)C(=O)O |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

13737-90-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoic acid, 5-amino-2-butoxy- |

Origin of Product |

United States |

Azo Coupling:the Highly Reactive Diazonium Salt is then Reacted with a Coupling Component. Coupling Components Are Electron Rich Aromatic Compounds, Such As Phenols, Naphthols, Anilines, or Other Aromatic Amines. the Diazonium Ion Acts As an Electrophile and Attacks the Electron Rich Ring of the Coupling Component in an Electrophilic Aromatic Substitution Reaction to Form the Stable Azo Dye.

While specific research detailing the synthesis and properties of dyes from 5-amino-2-butoxybenzoic acid is not prominent in publicly available literature, the principles of azo dye chemistry are well-established. For example, a novel series of azo dyes have been synthesized from various isomeric aminobenzoic acids coupled with aminophenols, demonstrating the versatility of the aminobenzoic acid scaffold in dye synthesis. Similarly, studies on the synthesis of azo dyes from related compounds like 5-aminosalicylic acid (5-amino-2-hydroxybenzoic acid) further illustrate the potential pathways for creating colorants. In one instance, the laccase-mediated oxidation of 5-aminosalicylic acid yielded a red-brown dye with good potential for dyeing wool fibers.

Advanced Spectroscopic Characterization of Benzoic Acid, 5 Amino 2 Butoxy and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Benzoic acid, 5-amino-2-butoxy-, and its derivatives, NMR is indispensable for confirming the substitution pattern on the benzene (B151609) ring and characterizing the butoxy side chain.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Benzoic acid, 5-amino-2-butoxy- are predicted based on the analysis of structurally similar compounds, including aminobenzoic acids and butoxybenzoic acid. The electron-donating effects of the amino and butoxy groups, along with the electron-withdrawing nature of the carboxylic acid, significantly influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring. The butoxy group will exhibit characteristic signals for its methylene (B1212753) and methyl protons, with their chemical shifts and splitting patterns providing confirmation of the chain's structure. The protons of the amino and carboxylic acid groups are typically observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the butoxy group (C-2) shifted downfield and the carbon with the amino group (C-5) shifted upfield. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum.

Below are the predicted ¹H and ¹³C NMR chemical shifts for Benzoic acid, 5-amino-2-butoxy-, in a typical deuterated solvent like DMSO-d₆.

Predicted ¹H NMR Data for Benzoic acid, 5-amino-2-butoxy-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.0 | d | ~8.5 |

| H-4 | ~6.4 | dd | ~8.5, 2.5 |

| H-6 | ~7.2 | d | ~2.5 |

| -OCH₂- | ~4.0 | t | ~6.5 |

| -CH₂- | ~1.7 | m | |

| -CH₂- | ~1.4 | m | |

| -CH₃ | ~0.9 | t | ~7.4 |

| -NH₂ | ~5.0 | br s | |

| -COOH | ~12.0 | br s |

Predicted ¹³C NMR Data for Benzoic acid, 5-amino-2-butoxy-

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~120.0 |

| C-2 | ~155.0 |

| C-3 | ~115.0 |

| C-4 | ~110.0 |

| C-5 | ~140.0 |

| C-6 | ~118.0 |

| C=O | ~168.0 |

| -OCH₂- | ~68.0 |

| -CH₂- | ~31.0 |

| -CH₂- | ~19.0 |

| -CH₃ | ~14.0 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, the proton at C-4 would show cross-peaks with the protons at C-3 and C-6, confirming their neighboring positions on the aromatic ring. Similarly, the protons of the butoxy chain would show sequential correlations, allowing for a complete assignment of this moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their corresponding carbon signals, and the methylene protons of the butoxy group would correlate with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the -OCH₂- group would show a correlation to the C-2 carbon of the benzene ring, confirming the attachment of the butoxy group.

Solid-State NMR Investigations

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, polymorphism, and intermolecular interactions in the solid phase. For Benzoic acid, 5-amino-2-butoxy-, ssNMR could be used to study the hydrogen bonding network involving the carboxylic acid and amino groups. chemicalbook.comdocbrown.info The formation of dimers or other supramolecular structures through hydrogen bonding can significantly affect the chemical shifts and line shapes in the ssNMR spectra. chemicalbook.com ¹³C and ¹⁵N ssNMR would be particularly informative for probing the local environment of the carbonyl and amino groups, respectively. mdpi.com

Chiral Analysis via NMR Spectroscopic Methods

The introduction of a chiral center, for instance by derivatization of the amino or carboxylic acid group with a chiral auxiliary, would result in the formation of diastereomers. These diastereomers are, in principle, distinguishable by NMR spectroscopy, allowing for the determination of enantiomeric purity. Chiral solvating agents can also be used to induce chemical shift differences between the enantiomers of a chiral derivative of Benzoic acid, 5-amino-2-butoxy-. This technique relies on the formation of transient diastereomeric complexes with different NMR spectral properties.

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. For Benzoic acid, 5-amino-2-butoxy-, with a molecular formula of C₁₁H₁₅NO₃, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 210.1125. HRMS is crucial for confirming the molecular formula and for distinguishing between ions of the same nominal mass but different elemental compositions.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 |

| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 |

The fragmentation of Benzoic acid, 5-amino-2-butoxy- under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. The initial fragmentation would likely involve the loss of the butoxy side chain or cleavage of the carboxylic acid group.

Predicted Key Fragmentation Pathways:

Loss of the butoxy radical: [M]⁺˙ → [M - C₄H₉O]⁺. This would result in a significant fragment corresponding to the aminobenzoic acid core.

Loss of butene: [M]⁺˙ → [M - C₄H₈]⁺˙. This is a common fragmentation pathway for ethers, proceeding through a McLafferty-type rearrangement.

Decarboxylation: [M]⁺˙ → [M - COOH]⁺. Loss of the carboxyl group as a radical.

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to fully elucidate the fragmentation pathways and to confirm the proposed structures of the fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of thermally labile molecules like substituted benzoic acids. For Benzoic acid, 5-amino-2-butoxy-, with a molecular formula of C₁₁H₁₅NO₃, the expected molecular weight is approximately 209.24 g/mol .

In positive-ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 210.25. The presence of the basic amino group readily accepts a proton, making positive ionization highly effective. General studies on the ESI-MS of amino acids demonstrate that derivatization, such as the introduction of an alkyl chain, can enhance the ESI response. nih.gov

Fragmentation of the parent ion via tandem mass spectrometry (MS/MS) would likely proceed through characteristic pathways observed for aminobenzoic acids. nih.gov Key fragmentation events would include:

Loss of the butoxy side chain: A primary fragmentation would involve the cleavage of the butoxy group (C₄H₉O), either as a neutral loss of butene (C₄H₈, 56.1 Da) followed by water, or as a butoxy radical.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44.01 Da) is a common fragmentation pathway for benzoic acid derivatives.

Loss of water: Dehydration from the carboxylic acid group can also be observed.

The analysis of related compounds, such as various amino acids, by LC-ESI-MS/MS has proven effective in identifying and quantifying these molecules, indicating that this technique is highly suitable for the characterization of Benzoic acid, 5-amino-2-butoxy-. researchgate.net The specific fragmentation pattern serves as a fingerprint for structural confirmation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is dominated by bands corresponding to the characteristic functional groups. The amino (-NH₂), butoxy (-O-C₄H₉), and carboxylic acid (-COOH) groups will exhibit distinct absorption bands. The formation of intermolecular hydrogen bonds, particularly in the solid state, will significantly influence the position and shape of the O-H and N-H stretching bands, typically causing them to be broad.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. For aromatic amino acids, specific Raman bands can serve as markers for their presence and environment. nih.gov

A comparative table of expected vibrational frequencies for Benzoic acid, 5-amino-2-butoxy- is presented below, based on data from analogous compounds.

| Vibrational Assignment | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak | Broad due to hydrogen bonding. |

| N-H Symmetric/Asymmetric Stretch | 3400-3200 | Moderate | Position depends on hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Strong | Characteristic of the benzene ring. |

| C-H Stretch (Aliphatic - Butoxy) | 2960-2850 | Strong | Due to CH₃ and CH₂ groups of the butoxy chain. |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | Moderate | May show shifting due to dimerization. |

| C=C Stretch (Aromatic) | 1620-1580 | Strong | Multiple bands expected. |

| N-H Bending | 1630-1550 | Weak | In-plane scissoring vibration. |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Moderate | Coupled with O-H in-plane bending. |

| C-O-C Asymmetric Stretch (Ether) | 1275-1200 | Moderate | Characteristic of the aryl-alkyl ether linkage. |

| C-O-C Symmetric Stretch (Ether) | 1075-1020 | Strong | A strong band expected for the butoxy group. |

| C-N Stretch | 1340-1250 | Moderate | Aromatic amine C-N stretching. |

This table is predictive and based on data from functionally similar compounds such as 5-aminosalicylic acid and other substituted benzoic acids. jocpr.comijtsrd.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of Benzoic acid, 5-amino-2-butoxy- is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the benzene ring, the carboxylic acid group, and the amino group. The presence of the amino (-NH₂) and butoxy (-O-C₄H₉) groups, both being strong electron-donating groups (auxochromes), is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. nist.gov

Studies on related molecules like 2-aminobenzimidazole (B67599) and 2-amino-5-bromobenzoic acid show absorption maxima in the range of 240-350 nm. researchgate.netresearchgate.net The primary π → π* transition, corresponding to the HOMO-LUMO energy gap, is responsible for the most intense absorption band. The n → π* transitions, originating from the lone pair electrons on the oxygen and nitrogen atoms, are typically of lower intensity and may be obscured by the stronger π → π* bands.

The solvent environment can influence the position of the absorption bands. In polar solvents, hydrogen bonding can affect the energy levels of the n and π orbitals, leading to solvatochromic shifts.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophores |

| π → π | 240 - 280 | Benzene Ring, C=O |

| π → π | 290 - 350 | Full conjugated system (Amino-Benzene-Carboxyl) |

| n → π* | > 300 (weak) | C=O, -NH₂, -O- |

This table is predictive, based on analyses of compounds like 2-amino-5-bromobenzoic acid and other aminobenzoic acids. researchgate.netresearchgate.net

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Benzoic acid, 5-amino-2-butoxy- is not publicly available, analysis of related structures like 2-acetylamino-benzoic acid and 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid allows for a detailed prediction of its solid-state conformation. researchgate.netresearchgate.net

The molecule is expected to crystallize in a arrangement dictated by strong intermolecular hydrogen bonds. Key interactions would include:

Carboxylic Acid Dimerization: The -COOH groups of two adjacent molecules are likely to form a cyclic dimer via strong O-H···O=C hydrogen bonds. This is a very common motif in the crystal structures of carboxylic acids.

Amino Group Interactions: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen or the ether oxygen of neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. researchgate.net |

| Space Group | P2₁/c or similar centrosymmetric group | Common for molecules forming hydrogen-bonded dimers. |

| Key Hydrogen Bonds | O-H···O (dimer), N-H···O | Based on structures of related aminobenzoic acids. researchgate.netresearchgate.net |

| C=O Bond Length | ~1.25 Å | |

| C-O (acid) Bond Length | ~1.30 Å | |

| Phenyl Ring C-C Bond Lengths | ~1.39 Å |

This table provides predicted crystallographic data based on the known structures of analogous compounds.

Computational Chemistry and Theoretical Investigations of Benzoic Acid, 5 Amino 2 Butoxy

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve a detailed understanding of molecular geometry. researchgate.netmdpi.com For Benzoic acid, 5-amino-2-butoxy-, the geometry is optimized to find the most stable conformation. mdpi.com

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. It is anticipated that the presence of the amino and butoxy groups on the benzene (B151609) ring will induce slight distortions from a perfectly planar benzene ring. The carboxylic acid group, due to intermolecular hydrogen bonding, often forms dimers in the solid state, a phenomenon that can also be modeled computationally. bohrium.comresearchgate.netconicet.gov.ar The butoxy group, with its flexible alkyl chain, can adopt multiple conformations, and computational methods can determine the most energetically favorable one.

Below is a hypothetical table of optimized geometrical parameters for Benzoic acid, 5-amino-2-butoxy-, based on calculations of analogous substituted benzoic acids. researchgate.netresearchgate.net

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | 1.39 - 1.41 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| C=O (carboxyl) bond length | ~1.22 Å |

| C-N (amino) bond length | ~1.40 Å |

| C-O (butoxy) bond length | ~1.37 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angles | 118 - 122° |

| O-C=O (carboxyl) bond angle | ~123° |

This interactive table allows for sorting of the predicted values.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. bohrium.comworldscientific.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. nih.govresearchgate.netuwosh.edudergipark.org.trresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For Benzoic acid, 5-amino-2-butoxy-, the amino group (an electron-donating group) and the butoxy group (also electron-donating) are expected to raise the energy of the HOMO. The carboxylic acid group, being electron-withdrawing, will lower the energy of the LUMO. These substituent effects will likely result in a smaller HOMO-LUMO gap compared to unsubstituted benzoic acid, suggesting increased reactivity. nih.gov Molecular orbital diagrams would show the HOMO localized primarily on the benzene ring and the amino group, while the LUMO would be concentrated on the carboxylic acid moiety and the aromatic ring. researchgate.netyoutube.com

A hypothetical representation of the electronic parameters for Benzoic acid, 5-amino-2-butoxy- is presented below, derived from studies on similar molecules. researchgate.netresearchgate.net

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

This interactive table allows for sorting of the predicted electronic parameters.

Topological Studies

Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a deeper understanding of chemical bonding and electron distribution. jussieu.fr QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by analyzing the electron density at bond critical points. For Benzoic acid, 5-amino-2-butoxy-, QTAIM would be instrumental in quantifying the strength of the intramolecular hydrogen bond between the butoxy group and the carboxylic acid, if present, and the intermolecular hydrogen bonds in a dimer configuration.

The Electron Localization Function (ELF) is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.fr An ELF analysis of Benzoic acid, 5-amino-2-butoxy- would reveal the delocalization of π-electrons in the aromatic ring and the localization of electrons in the C=O, C-O, C-N, and O-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.netmdpi.com These models are heavily used in drug design and materials science to predict the properties of new molecules.

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. viu.caviu.cachemrxiv.orgresearchgate.net The equation, log(K/K₀) = σρ, relates the equilibrium or rate constant (K) of a substituted compound to that of the unsubstituted compound (K₀) through the substituent constant (σ) and the reaction constant (ρ). viu.caviu.ca

For Benzoic acid, 5-amino-2-butoxy-, the Hammett-Taft parameters for the amino (NH₂) and butoxy (O-Bu) groups can be used to predict its reactivity in various reactions. The amino group in the meta position to the carboxylic acid has a σ_meta value, while the butoxy group in the ortho position would require a specific ortho-substituent constant, which often includes steric effects. Such analyses are crucial for predicting how the substituents will influence properties like acidity. acs.org

The acidity of a substituted benzoic acid, represented by its pKa value, is significantly influenced by the electronic effects of its substituents. researchgate.netmdpi.comnih.govnih.govresearchgate.net Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it (higher pKa).

In Benzoic acid, 5-amino-2-butoxy-, the amino group at the 5-position (meta to the carboxyl group) is electron-donating through resonance, which is expected to decrease the acidity. The butoxy group at the 2-position (ortho to the carboxyl group) is also electron-donating but can also exert steric and hydrogen-bonding effects that can complicate the prediction. QSPR models, often built using a range of molecular descriptors, can provide a more accurate prediction of the pKa value. researchgate.netresearchgate.net Theoretical calculations of the gas-phase acidity can also offer insights into the intrinsic effects of the substituents, separate from solvent effects. mdpi.comnih.govnih.govresearchgate.net

Computational methods can predict various reactivity parameters that describe how a molecule will interact with other chemical species. Fukui functions, for instance, are used to identify the most electrophilic and nucleophilic sites in a molecule. mdpi.comnih.govresearchgate.net For Benzoic acid, 5-amino-2-butoxy-, the Fukui function for nucleophilic attack would likely be highest on the carboxylic acid carbon, while the Fukui function for electrophilic attack would be highest on the aromatic ring, particularly at positions ortho and para to the electron-donating amino and butoxy groups.

Other reactivity descriptors that can be calculated include chemical potential, hardness, and softness. researchgate.net These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. It is expected that the presence of the amino and butoxy groups would make the aromatic ring more susceptible to electrophilic substitution.

No Publicly Available Computational Research Found for Benzoic Acid, 5-Amino-2-Butoxy-

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available research pertaining to the computational chemistry and theoretical investigation of the specific compound, Benzoic acid, 5-amino-2-butoxy- . Despite targeted searches for molecular docking studies, simulations of molecular interactions, and analyses of solvation effects, no dedicated scholarly articles or datasets were identified for this molecule.

Consequently, it is not possible to provide detailed research findings for the requested sections on its theoretical investigations. The inquiry into the advanced computational analysis of this compound, including its binding behaviors with biological targets, its intermolecular and intramolecular force dynamics, and its thermodynamic properties in solution, yielded no specific results.

This absence of data in the public domain prevents the construction of an article based on the specified outline, as no findings can be reported for the following areas:

Solvation Effects and Thermodynamic Predictions

While computational studies are common for many chemical compounds in drug discovery and materials science, it appears that Benzoic acid, 5-amino-2-butoxy- has not been a subject of such published research.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Benzoic Acid, 5 Amino 2 Butoxy

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in Benzoic acid, 5-amino-2-butoxy- is a versatile functional group that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. These reactions are fundamental to the synthesis of a wide array of derivatives.

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form an ester. sigmaaldrich.comiupac.org This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. For instance, reaction with methanol (B129727) would yield methyl 5-amino-2-butoxybenzoate. The general procedure involves heating the carboxylic acid and alcohol with a catalytic amount of strong acid. researchgate.net

Another key transformation is amide formation . The carboxylic acid can react with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is typically slower than esterification and often requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). quora.comunb.ca The direct reaction with an amine is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid to form a salt. unb.ca

The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation, however, is not selective and would also reduce other susceptible functional groups in the molecule if not protected.

Reactions at the Aromatic Amine Functional Group

The aromatic amine group at the 5-position of the benzene (B151609) ring is a key site for a range of chemical modifications, significantly influencing the compound's synthetic utility.

A cornerstone reaction of primary aromatic amines is diazotization . Treatment of Benzoic acid, 5-amino-2-butoxy- with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt. unb.ca This intermediate is highly reactive and serves as a versatile precursor for the synthesis of a wide variety of derivatives. For example, Sandmeyer reactions can be employed to replace the diazonium group with halides (Cl, Br), cyanide, or other functionalities.

The amino group can also undergo acylation reactions with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. This is a common strategy to protect the amino group or to introduce specific functionalities. For instance, reaction with acetyl chloride would yield N-acetyl-5-amino-2-butoxybenzoic acid.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reactivity is fundamental in the synthesis of various heterocyclic systems.

Reactions Involving the Butoxy Ether Linkage

The butoxy ether linkage at the 2-position is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids.

Ether cleavage is most commonly achieved by heating the ether with a strong hydrohalic acid such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like 5-amino-2-butoxybenzoic acid, the cleavage will typically occur at the alkyl-oxygen bond, yielding 5-amino-2-hydroxybenzoic acid and the corresponding butyl halide. masterorganicchemistry.com This is because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism depending on the structure of the alkyl group. wikipedia.org For a primary alkyl group like butyl, an Sₙ2 mechanism is expected. masterorganicchemistry.com

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and a carboxylic acid group on the same aromatic ring makes Benzoic acid, 5-amino-2-butoxy- a valuable precursor for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular reactions lead to the formation of important pharmacophores.

One significant application is the synthesis of quinazolinones . By reacting with a suitable one-carbon synthon, such as formamide (B127407) or a derivative, the aminobenzoic acid can undergo cyclization to form a quinazolinone ring system. libretexts.org This class of compounds is known for a wide range of biological activities.

Similarly, it can be a building block for the synthesis of benzodiazepines . Condensation with a suitable partner, often involving the formation of an amide followed by an intramolecular cyclization, can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the benzene ring.

The synthesis of acridones is another potential cyclization pathway. Intramolecular Friedel-Crafts type reactions of N-arylanthranilic acids, which can be derived from 5-amino-2-butoxybenzoic acid, can lead to the formation of the acridone (B373769) scaffold.

These cyclization reactions often require specific reagents and conditions to favor the desired intramolecular process over intermolecular polymerization or other side reactions.

Structure-Reactivity Relationships and Mechanistic Elucidation

The reactivity of Benzoic acid, 5-amino-2-butoxy- is intricately linked to the electronic effects of its substituents. The amino group (-NH₂) is an electron-donating group (activating) through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orgopenstax.org Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group (deactivating) through both inductive and resonance effects. libretexts.orgopenstax.org The butoxy group (-OBu) is also an electron-donating group through resonance.

These electronic effects have several consequences:

Acidity of the Carboxylic Acid: The presence of the electron-donating amino and butoxy groups is expected to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. openstax.org This is because these groups destabilize the carboxylate anion by increasing the electron density on the ring.

Reactivity of the Aromatic Ring: The activating amino and butoxy groups make the aromatic ring more susceptible to electrophilic substitution reactions. The directing effects of these groups will influence the position of further substitution.

Mechanistically, the reactions of the carboxylic acid group proceed via well-established nucleophilic acyl substitution pathways. unb.ca Reactions of the amino group, such as diazotization, involve the formation of highly reactive intermediates. The cleavage of the ether linkage follows either Sₙ1 or Sₙ2 pathways depending on the reaction conditions and the stability of potential carbocation intermediates. wikipedia.org The cyclization reactions are governed by the principles of intramolecular reactivity, where the proximity and reactivity of the participating functional groups are key.

Below is a table summarizing the expected reactivity of the functional groups:

| Functional Group | Reaction Type | Typical Reagents | Expected Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Aromatic Amine | Diazotization | NaNO₂, Strong Acid | Diazonium Salt |

| Acylation | Acyl Chloride, Acid Anhydride | N-Acyl Derivative | |

| Condensation | Aldehyde, Ketone | Schiff Base | |

| Butoxy Ether | Ether Cleavage | Strong Acid (e.g., HI, HBr) | Phenol, Alkyl Halide |

| Whole Molecule | Cyclization | Various | Quinazolinone, Benzodiazepine, Acridone, etc. |

Applications of Benzoic Acid, 5 Amino 2 Butoxy in Advanced Chemical Synthesis and Materials Science

Precursors and Building Blocks in Organic Synthesis

The strategic placement of functional groups on the aromatic ring of Benzoic acid, 5-amino-2-butoxy- makes it a versatile starting material in organic synthesis. The carboxylic acid and amino groups are particularly amenable to a wide range of chemical modifications, enabling the construction of more complex molecular frameworks.

Synthesis of Complex Organic Molecules

The amino and carboxylic acid functionalities of Benzoic acid, 5-amino-2-butoxy- allow for its incorporation into a variety of complex organic structures. The amino group can be readily diazotized and subsequently replaced with a wide range of substituents, or it can participate in amide bond formation. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration.

While direct examples of the use of Benzoic acid, 5-amino-2-butoxy- in the synthesis of highly complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the broader class of aminobenzoic acids are fundamental precursors. For instance, related aminobenzoic acids are key intermediates in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The butoxy group in Benzoic acid, 5-amino-2-butoxy- can influence the solubility and pharmacokinetic properties of the resulting complex molecules.

Intermediate in Fine Chemical Production

In the realm of fine chemicals, which includes pharmaceuticals, agrochemicals, and dyes, substituted benzoic acids are crucial intermediates. The functional groups of Benzoic acid, 5-amino-2-butoxy- allow it to be a precursor in the synthesis of various specialty chemicals.

Table 1: Potential Reactions for Fine Chemical Synthesis

| Functional Group | Potential Reaction | Product Class |

| Amino Group | Diazotization followed by coupling | Azo dyes |

| Amino Group | Acylation | Amide-containing intermediates |

| Carboxylic Acid | Esterification | Ester-containing fine chemicals |

| Carboxylic Acid | Amide coupling | Biologically active amides |

For example, the diazotization of the amino group followed by a coupling reaction with an appropriate aromatic partner is a standard method for the synthesis of azo dyes. The color and properties of the resulting dye would be influenced by the butoxy substituent. Similarly, the acylation of the amino group or the formation of amides from the carboxylic acid group can lead to intermediates used in the production of pharmaceuticals and other high-value chemicals.

Materials Science Applications

The bifunctional nature of Benzoic acid, 5-amino-2-butoxy-, possessing both an amine and a carboxylic acid, makes it an attractive monomer and building block for the creation of novel materials with tailored properties.

Monomers for Polymer Synthesis

The presence of both an amino group and a carboxylic acid group allows Benzoic acid, 5-amino-2-butoxy- to act as an AB-type monomer for the synthesis of polyamides. Through polycondensation reactions, where the amino group of one monomer reacts with the carboxylic acid group of another, long polymer chains can be formed.

The resulting polyamides would possess regularly spaced butoxy side chains. These side chains could influence the polymer's properties, such as its solubility in organic solvents, its thermal characteristics (glass transition temperature and melting point), and its mechanical properties. The incorporation of the butoxy group can disrupt the close packing of polymer chains, potentially leading to increased flexibility and lower crystallinity compared to unsubstituted aromatic polyamides.

Building Blocks for Functionalized Materials

Beyond polymerization, Benzoic acid, 5-amino-2-butoxy- can be used as a building block to introduce specific functionalities into materials. The amino and carboxylic acid groups can be used to graft the molecule onto surfaces or into the structure of other materials, thereby imparting new properties.

For instance, the amino group could be used to attach the molecule to a polymer backbone, creating a material with pendant carboxylic acid and butoxy groups. These functionalized materials could have applications in areas such as:

Modified Surfaces: Changing the surface energy and wetting properties of materials.

Stimuli-Responsive Materials: The carboxylic acid group's protonation state is pH-dependent, which could be exploited to create pH-responsive materials.

Chelating Agents and Ligands in Coordination Chemistry

The presence of the carboxylic acid and amino groups, along with the etheric oxygen of the butoxy group, provides multiple potential coordination sites for metal ions. This makes Benzoic acid, 5-amino-2-butoxy- a potential chelating agent or ligand for the construction of coordination complexes and metal-organic frameworks (MOFs).

The coordination of metal ions to the carboxylate group is a common feature in the formation of MOFs. The amino group and the ether oxygen could also participate in coordination, leading to the formation of stable, multi-dimensional structures. The properties of the resulting coordination polymers or MOFs, such as their porosity, thermal stability, and catalytic activity, would be influenced by the nature of the metal ion and the geometry of the ligand.

Table 2: Potential Coordination Sites for Metal Ions

| Donor Atom/Group | Type of Interaction |

| Carboxylate Oxygen | Strong coordination |

| Amino Nitrogen | Potential coordination |

| Ether Oxygen (Butoxy) | Weaker coordination |

While specific studies on the coordination chemistry of Benzoic acid, 5-amino-2-butoxy- are not widely reported, the principles of coordination chemistry suggest its potential to form a variety of interesting and potentially functional metal complexes.

Dye and Pigment Chemistry

The chemical architecture of 5-amino-2-butoxybenzoic acid positions it as a viable, albeit not widely documented, precursor in the synthesis of azo dyes and pigments. The presence of a primary aromatic amine group is the key functional feature that allows it to undergo diazotization, a fundamental process in the creation of azo compounds. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the absorption of light and thus the color of the compound.

The synthesis of an azo dye from 5-amino-2-butoxybenzoic acid would theoretically proceed via a two-step diazotization-coupling reaction.

Advanced Analytical Methodologies for Benzoic Acid, 5 Amino 2 Butoxy in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the separation and quantification of individual components within a mixture. For a polar aromatic compound like Benzoic acid, 5-amino-2-butoxy-, High-Performance Liquid Chromatography (HPLC) is the most pertinent technique.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds. The separation of Benzoic acid, 5-amino-2-butoxy- can be effectively achieved using reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The presence of both an amino group and a carboxylic acid group makes the compound's retention sensitive to the pH of the mobile phase.

A typical RP-HPLC method for the analysis of aminobenzoic acid isomers involves a C18 column. sielc.comhelixchrom.com The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com The pH of the buffer is a critical parameter; for Benzoic acid, 5-amino-2-butoxy-, a slightly acidic pH would ensure the protonation of the amino group and the non-ionized state of the carboxylic acid, influencing its retention time. UV detection is commonly employed for quantification, with the wavelength set at the absorption maximum of the analyte. sielc.comsielc.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer enhanced selectivity for the separation of isomers and closely related compounds. helixchrom.com This approach could be particularly beneficial in resolving Benzoic acid, 5-amino-2-butoxy- from potential impurities with similar hydrophobicity.

For chiral separation, if the compound exists as enantiomers, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, for instance, have proven effective in the enantiomeric resolution of various chiral amines and amino acid derivatives. yakhak.org The separation on these columns is typically achieved using a mobile phase of hexane (B92381) and an alcohol, allowing for the differential interaction of the enantiomers with the chiral selector. yakhak.org

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Aminobenzoic Acid Isomers

Below is a representative table of HPLC conditions that can be adapted for the analysis of Benzoic acid, 5-amino-2-butoxy-. The exact retention time for the target compound would need to be determined experimentally.

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for a wide range of polar and nonpolar analytes. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) | The organic modifier (acetonitrile) and aqueous buffer allow for the elution of the compound. The acidic pH controls the ionization state of the amino and carboxyl groups to achieve optimal retention and peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, providing good separation efficiency in a reasonable time. |

| Detection | UV at 254 nm | Benzoic acid derivatives strongly absorb UV light, making this a sensitive detection method. The specific wavelength should be optimized based on the UV spectrum of the compound. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Spectroscopic Methods for Purity and Identity Confirmation

Spectroscopic techniques are vital for the structural elucidation and confirmation of the purity and identity of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Benzoic acid, 5-amino-2-butoxy-, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and splitting patterns of these protons would confirm the substitution pattern on the benzene (B151609) ring. The protons of the butoxy group would be observed in the upfield region, with characteristic multiplets for the -OCH₂-, -(CH₂)₂-, and -CH₃ groups. The amino group protons and the carboxylic acid proton would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. nih.govdocbrown.info

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carboxyl carbon would resonate at a significantly downfield chemical shift (around 170 ppm). docbrown.info The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the butoxy group and the amino group showing characteristic shifts. The carbons of the butoxy group would be found in the upfield region. docbrown.info

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Benzoic acid, 5-amino-2-butoxy- would be expected to show characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-O stretches of the ether and carboxylic acid (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS) determines the molecular weight and can provide structural information through the analysis of fragmentation patterns. chemguide.co.ukdocbrown.info For Benzoic acid, 5-amino-2-butoxy-, the molecular ion peak ([M]⁺) would be observed in the mass spectrum. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org For this specific molecule, cleavage of the butoxy side chain would also be expected.

Interactive Data Table: Predicted Spectroscopic Data for Benzoic Acid, 5-Amino-2-Butoxy-

The following table summarizes the expected spectroscopic data for Benzoic acid, 5-amino-2-butoxy-, based on the analysis of similar compounds.

| Technique | Expected Data | Interpretation |

| ¹H NMR | Aromatic protons (~6.0-7.5 ppm), Butoxy protons (~0.9-4.0 ppm), NH₂ proton (broad, variable), COOH proton (broad, variable) | Confirms the presence and connectivity of the aromatic ring, butoxy group, amino group, and carboxylic acid. |

| ¹³C NMR | Carboxyl C (~170 ppm), Aromatic C's (~110-160 ppm), Butoxy C's (~14-70 ppm) | Provides a count of unique carbon environments and confirms functional groups. |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1680-1710 (C=O stretch), ~1200-1300 (C-O stretch) | Indicates the presence of amino, carboxylic acid, and ether functional groups. |

| Mass Spec (m/z) | Molecular ion peak, fragments corresponding to loss of -OH, -COOH, and butoxy side chain fragments. | Determines the molecular weight and provides clues about the molecular structure through fragmentation. |

Development of Specific Detection and Quantification Assays

Beyond standard chromatographic and spectroscopic methods, the development of specific assays can be crucial for high-throughput screening or for detecting the compound in complex biological matrices.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that can be developed for small molecules. researchgate.netresearchgate.netnih.gov The development of a competitive immunoassay for Benzoic acid, 5-amino-2-butoxy- would involve synthesizing a hapten (a molecule that is structurally similar to the target compound) and conjugating it to a carrier protein to produce specific antibodies. researchgate.net These antibodies could then be used in a competitive format where the sample compound competes with a labeled version of the hapten for binding to the antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample. Such assays can be highly valuable for rapid and sensitive quantification. nih.govacs.orgacs.org

Fluorescence-based assays could also be developed. The intrinsic fluorescence of the aminobenzoic acid moiety might be exploited, or the compound could be derivatized with a fluorescent tag to enhance detection sensitivity. The development of such an assay would require careful selection of excitation and emission wavelengths to minimize interference from other components in the sample matrix.

The choice of a specific assay will depend on the application, the required sensitivity, and the sample matrix. For routine analysis in a research setting, HPLC with UV detection remains the most common and versatile method. However, for specialized applications requiring high sensitivity or high throughput, the development of a specific immunoassay or fluorescence-based assay would be a valuable endeavor.

Future Perspectives and Emerging Research Avenues for Benzoic Acid, 5 Amino 2 Butoxy

Exploration of Novel Synthetic Strategies

The development of novel synthetic routes for 5-amino-2-butoxybenzoic acid and its derivatives is a primary focus of current research. Traditional methods often involve multiple steps with potentially hazardous reagents. mdpi.com Emerging strategies aim to overcome these limitations by improving efficiency and reducing environmental impact.

One promising approach involves the derivatization of aminobenzoic acids through reactions like the addition of amine-based moieties to carbonyl groups, leading to the formation of imines under acidic conditions. mdpi.com Another innovative method is the one-pot synthesis of aminobenzoic acid derivatives, which streamlines the process and minimizes waste. mdpi.com For instance, the synthesis of 3-aminobenzoic acid has been achieved from 3-nitrobenzaldehyde (B41214) in a single step using carbonaceous bio-based materials as catalysts in subcritical water. mdpi.com

Researchers are also exploring domino reactions, where a single event triggers a cascade of subsequent transformations. nih.gov This approach has been successfully applied to the asymmetric synthesis of related aminocyclopentane carboxylates, demonstrating its potential for creating complex molecules with high stereoselectivity. nih.gov Furthermore, the use of photoredox catalysis is emerging as a powerful tool for aromatic substitution, offering a milder alternative to traditional methods. mdpi.com This technique allows for the substitution of aromatic halides with dialkylamino groups under blue light irradiation. mdpi.com

The table below summarizes some novel synthetic approaches being explored for aminobenzoic acid derivatives.

| Synthetic Strategy | Description | Potential Advantages | Reference |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, lower costs. | mdpi.com |

| Domino Reactions | A cascade of reactions is initiated by a single event. | High atom economy, increased complexity in a single step. | nih.gov |

| Photoredox Catalysis | Uses light to drive chemical reactions. | Mild reaction conditions, high selectivity. | mdpi.com |

| Derivatization of Aminobenzoic Acids | Modification of the aminobenzoic acid core to create new derivatives. | Access to a wide range of compounds with diverse properties. | mdpi.com |

Integration with Advanced Catalysis and Reaction Design

Advanced catalysis is at the forefront of modern organic synthesis, and its integration into the production of 5-amino-2-butoxybenzoic acid holds immense promise. The focus is on developing highly selective and efficient catalytic systems that can operate under mild conditions.

Transition-metal catalysis, particularly with metals like palladium, rhodium, and cobalt, has been extensively studied for the functionalization of C-H bonds in benzoic acid derivatives. nih.govresearchgate.net These methods allow for the direct introduction of various functional groups at specific positions on the aromatic ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. For example, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds has been used to couple benzoic acids with alkynes, styrenes, and 1,3-dienes to yield cyclic products. nih.gov

Recent advancements have also seen the development of templates to guide the catalyst to specific C-H bonds, enabling meta-C-H functionalization of benzoic acid derivatives, which was previously a significant challenge. researchgate.netresearchgate.net This strategy has been successfully used for the olefination and acetoxylation of benzoic acid derivatives. researchgate.net

The use of biocatalysts and green catalysts is another burgeoning area. For instance, carbonaceous bio-based materials have been successfully employed in the one-pot synthesis of 3-aminobenzoic acid. mdpi.com These catalysts are often derived from renewable resources and can offer high selectivity under environmentally benign conditions.

The following table highlights some advanced catalytic systems being investigated.

| Catalytic System | Description | Key Advantages | Reference |

| Transition-Metal Catalysis (Co, Rh, Pd) | Utilizes transition metals to activate and functionalize C-H bonds. | High regioselectivity, broad substrate scope. | nih.govresearchgate.net |

| Template-Assisted Catalysis | Employs a directing group to guide the catalyst to a specific C-H bond. | Enables challenging meta-C-H functionalization. | researchgate.netresearchgate.net |

| Bio-Based Catalysts | Utilizes catalysts derived from renewable biomass. | Sustainable, environmentally friendly. | mdpi.com |

| Photoredox Catalysis | Employs light-absorbing catalysts to mediate redox reactions. | Mild conditions, unique reactivity. | mdpi.com |

Synergistic Approaches: Combined Computational and Experimental Research

The integration of computational modeling with experimental studies is revolutionizing the field of chemical synthesis. This synergistic approach allows for a deeper understanding of reaction mechanisms, prediction of optimal reaction conditions, and the rational design of new catalysts and synthetic routes.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are being used to investigate the speciation of substituted benzoic acids in solution. ucl.ac.ukbohrium.com This knowledge is crucial for controlling crystallization processes and predicting the formation of different polymorphs. ucl.ac.uk By combining spectroscopic techniques like FTIR and NMR with computational analysis, researchers can gain a comprehensive picture of the self-association behavior of these molecules in various solvents. ucl.ac.ukbohrium.com

Molecular docking studies are also being employed to predict the binding modes of aminobenzoic acid derivatives with biological targets. nih.govresearchgate.net This information is invaluable for the design of new molecules with specific biological activities. For example, in silico screening combined with experimental synthesis has been used to develop potent inhibitors of enzymes like acetylcholinesterase. researchgate.netnih.gov

The following table illustrates the interplay between computational and experimental techniques.

| Computational Method | Experimental Technique | Combined Application | Reference |

| Molecular Dynamics (MD) Simulations | FTIR and NMR Spectroscopy | Studying the self-association and speciation of benzoic acid derivatives in solution. | ucl.ac.ukbohrium.com |

| Density Functional Theory (DFT) | Crystallization Experiments | Understanding and predicting polymorphism. | ucl.ac.uk |

| Molecular Docking | Enzyme Inhibition Assays | Designing and evaluating the biological activity of new aminobenzoic acid derivatives. | nih.govresearchgate.net |

| Quantum-Chemical Calculations | Reaction Kinetics Studies | Elucidating reaction mechanisms and predicting product selectivity. | rsc.org |

Sustainable Chemical Manufacturing and Circular Synthesis Initiatives

The principles of green chemistry are increasingly being integrated into the synthesis of 5-amino-2-butoxybenzoic acid and other aromatic compounds. wjpmr.com The goal is to develop manufacturing processes that are not only economically viable but also environmentally sustainable.

One key area of focus is the use of renewable feedstocks. Lignin (B12514952), a complex polymer found in plant cell walls, is being explored as a sustainable source for producing benzoic acid derivatives. rsc.org Through oxidative cleavage, lignin can be broken down into valuable aromatic platform chemicals, which can then be converted into a variety of products, including active pharmaceutical ingredients. rsc.org

Solvent-free reaction conditions are another important aspect of green chemistry. The synthesis of substituted benzoic acids has been achieved using a TBHP/oxone catalyst under solvent-free conditions, demonstrating a more environmentally friendly approach. researchgate.net Furthermore, the use of water as a solvent, particularly in its subcritical state, is gaining traction for organic synthesis. mdpi.com

Circular synthesis initiatives aim to create closed-loop systems where waste from one process becomes the feedstock for another. In the context of aromatic compounds, this could involve the chemical recycling of plastic waste to generate valuable aromatic building blocks. agro-chemistry.com A Dutch consortium, for instance, is working on a project to convert plastic waste and biomass into chemical building blocks via pyrolysis. agro-chemistry.com

The table below outlines key aspects of sustainable and circular approaches.

| Sustainable Approach | Description | Example | Reference |

| Renewable Feedstocks | Utilizing biomass instead of fossil fuels as the starting material. | Production of benzoic acid derivatives from lignin. | rsc.org |

| Green Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with benign alternatives or eliminating them altogether. | Synthesis in subcritical water or under solvent-free conditions. | mdpi.comresearchgate.net |

| Circular Synthesis | Designing processes where waste products are recycled and reused. | Chemical recycling of plastic waste to produce aromatic compounds. | agro-chemistry.com |

| Energy Efficiency | Developing processes that consume less energy. | Solar-driven electrochemical synthesis of benzoic acid. | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-butoxy-benzoic acid, and how can purity be validated?

- Methodological Answer : A plausible synthesis involves modifying the Grignard reagent approach used for benzoic acid derivatives . For 5-amino-2-butoxy substitution, begin with a brominated benzene precursor (e.g., 2-bromo-5-nitrobenzoic acid), introduce the butoxy group via nucleophilic substitution, reduce the nitro group to an amine, and purify via recrystallization. Validate purity using LC-MS for molecular weight confirmation and HPLC with UV detection (λ = 254 nm) to assess impurities (<1% threshold). Cross-reference with NMR (¹H/¹³C) to confirm structural integrity .

Q. How do the physicochemical properties (e.g., pKa, solubility) of 5-amino-2-butoxy-benzoic acid compare to unsubstituted benzoic acid?

- Methodological Answer : The electron-donating butoxy group increases electron density on the aromatic ring, reducing acidity compared to benzoic acid (pKa ~4.2 vs. 4.72 for benzoic acid). Use potentiometric titration in aqueous ethanol (50% v/v) to determine precise pKa . Solubility in polar solvents (e.g., DMSO, ethanol) can be quantified via gravimetric analysis: saturate solvent with the compound, filter, and evaporate to measure residual mass. Compare with IUPAC-NIST solubility datasets for substituted benzoic acids .

Q. Which analytical techniques are most robust for quantifying 5-amino-2-butoxy-benzoic acid in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode is optimal for sensitivity and specificity. Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Validate with spiked recovery experiments (80–120% recovery) and matrix-matched calibration curves . For electrochemical detection, square-wave voltammetry (SWV) at glassy carbon electrodes in pH 7.4 PBS buffer can detect sub-µM concentrations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in thermochemical data (e.g., enthalpy of sublimation) for substituted benzoic acids?

- Methodological Answer : Discrepancies in sublimation enthalpy (e.g., 86.6–92.9 kJ/mol for benzoic acid ) arise from measurement techniques (e.g., Knudsen effusion vs. calorimetry). For 5-amino-2-butoxy derivatives, employ dual methods: (1) Thermogravimetric analysis (TGA) under controlled N₂ flow to measure mass loss rates, and (2) Differential scanning calorimetry (DSC) to directly quantify enthalpy changes. Cross-validate with computational methods (e.g., COSMO-RS) to predict thermodynamic properties .

Q. How does the amino-butoxy substitution influence microbial resistance mechanisms in Saccharomyces cerevisiae compared to benzoic acid?

- Methodological Answer : The amino group may enhance interaction with nitrogenous transporters (e.g., Tpo1), while the butoxy chain increases lipophilicity, altering membrane permeability. Design experiments: (1) Expose yeast strains (wild-type vs. ΔTPO1 mutants) to equimolar concentrations of 5-amino-2-butoxy-benzoic acid and monitor growth inhibition (OD₆₀₀). (2) Quantify intracellular polyamine depletion via HPLC post-exposure to assess stress response . Compare transcriptomic profiles (RNA-seq) of GCN4 and STP1 pathways to identify regulatory differences .

Q. What structure-activity relationships (SAR) govern the bioactivity of 5-amino-2-alkoxy-benzoic acid derivatives?

- Methodological Answer : Test derivatives (e.g., pentyloxy, octyloxy ) in bioassays (e.g., antimicrobial, enzyme inhibition). For antibacterial activity, use microdilution assays against E. coli and S. aureus (MIC determination). Correlate chain length with logP (measured via shake-flask method) to model hydrophobicity-activity relationships. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to target proteins (e.g., dihydrofolate reductase) .

Q. How can researchers address conflicting data on the compound’s interaction with amino acid metabolic pathways?

- Methodological Answer : Use isotopically labeled ¹⁵N-5-amino-2-butoxy-benzoic acid in pulse-chase experiments with yeast cultures. Track incorporation into nitrogenous metabolites via LC-HRMS. Compare with untargeted metabolomics (GC-TOF/MS) to identify perturbed pathways (e.g., arginine biosynthesis). Validate findings by overexpressing TPO1 and measuring intracellular amino acid pools via ion-exchange chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.